[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-bromo-2-nitrobenzaldehyde, which is then subjected to a series of reactions involving hydrazine derivatives and 4-ethoxybenzoic acid. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and ethoxy functional groups.
Reduction: Reduction reactions may target the nitro groups present in the intermediate compounds during synthesis.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms facilitate binding to active sites, while the ethoxy group enhances its solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
- [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 4-ethoxybenzoate
- [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate
- [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl 2-methylbenzoate
Uniqueness: The uniqueness of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and target specificity .
Properties
CAS No. |
769148-41-6 |
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Molecular Formula |
C30H24BrClN2O5 |
Molecular Weight |
607.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H24BrClN2O5/c1-2-37-26-14-7-22(8-15-26)30(36)39-28-16-9-24(31)17-23(28)18-33-34-29(35)21-5-12-27(13-6-21)38-19-20-3-10-25(32)11-4-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+ |
InChI Key |
DOSTVXNPZWKCBN-DPNNOFEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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